molecular formula C9H11N3O B8732878 1h-Imidazo[4,5-b]pyridine-2-propanol CAS No. 172648-02-1

1h-Imidazo[4,5-b]pyridine-2-propanol

Cat. No.: B8732878
CAS No.: 172648-02-1
M. Wt: 177.20 g/mol
InChI Key: KXJIBOGLYNQCEH-UHFFFAOYSA-N
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Description

Significance of the Imidazopyridine Scaffold in Organic Chemistry and Heterocyclic Synthesis

The imidazopyridine scaffold, a fused bicyclic 5-6 heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of applications. rsc.org This structural motif is a cornerstone in drug discovery and organic synthesis, largely because of its structural similarity to naturally occurring purines. researchgate.net The imidazo[4,5-b]pyridine core, in particular, is considered a bioisostere of purine (B94841), often referred to as 1-deazapurine. osi.lv This resemblance allows imidazopyridine derivatives to interact with a diverse array of biological targets, such as enzymes and receptors, that normally bind purines.

The versatility of the imidazopyridine ring system permits the synthesis of large libraries of derivatives, which can be screened for numerous therapeutic activities. Consequently, this scaffold is found in compounds developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as modulators of the central nervous system. nih.govresearchgate.net The development of novel and efficient synthetic routes—including condensation reactions, multicomponent reactions, and transition metal-catalyzed cross-couplings—has made a wide variety of structurally diverse imidazopyridines accessible for research. rsc.orgmdpi.com

Table 1: Common Synthetic Strategies for the Imidazo[4,5-b]pyridine Core

Synthesis Method Starting Materials Key Features
Phillips Cyclocondensation 2,3-Diaminopyridine (B105623) + Carboxylic Acids A classical method involving heating, often with a mineral acid catalyst.
Reductive Cyclization 2-Nitro-3-aminopyridine + Aldehydes or Ketones A one-step synthesis using a reducing agent like Na₂S₂O₄ or SnCl₂·2H₂O. nih.govmdpi.com
Oxidative Cyclocondensation 2,3-Diaminopyridine + Aldehydes Proceeds via an intermediate that is oxidized (e.g., by air) to form the aromatic ring system. nih.gov
Palladium-Catalyzed Reactions Halogenated Pyridines + Amine Derivatives Modern methods like Buchwald-Hartwig coupling allow for the construction of complex derivatives. osi.lvmdpi.com

Overview of Propanol (B110389) Side Chain Modifications and Their Chemical Reactivity

The 1H-Imidazo[4,5-b]pyridine-2-propanol molecule features a secondary alcohol functional group on a three-carbon side chain at the 2-position of the heterocyclic core. This propanol moiety is a key site for chemical modification, imparting specific reactivity to the molecule. The hydroxyl (-OH) group is a versatile functional group in organic synthesis.

Key chemical reactions involving the secondary alcohol of the propanol side chain include:

Oxidation : Secondary alcohols can be readily oxidized to form ketones. chemistryviews.org A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions used in Swern oxidation, can achieve this transformation. chemistryviews.orglibretexts.org This reaction would convert the 2-propanol side chain into a 2-propanone group, significantly altering the molecule's electronic properties and hydrogen bonding capabilities.

Esterification : The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is one of the most common transformations for alcohols and is often used to modify the physicochemical properties of a parent compound. N-heterocyclic carbenes (NHCs) have been shown to catalyze the chemoselective acylation of alcohols. rsc.org

Etherification : Reaction with alkyl halides or other electrophiles under basic conditions (such as in the Williamson ether synthesis) can convert the alcohol into an ether. This modification can increase the lipophilicity of the molecule.

Dehydrogenation : Catalytic acceptorless dehydrogenative coupling (ADC) is a modern, sustainable method for converting alcohols into carbonyls or for forming new C-N bonds in the synthesis of N-heterocycles. researchgate.net

These potential modifications of the propanol side chain allow for the fine-tuning of the molecule's properties, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Historical Context of Imidazopyridine-Based Compounds in Scientific Discovery

The investigation of imidazopyridine derivatives dates back to the early 20th century, but their prominence in medicinal chemistry surged in the latter half of the century. The structural analogy to purines was an early driver for their synthesis and biological evaluation. researchgate.netnih.gov

A significant milestone in the therapeutic application of this scaffold was the development of non-benzodiazepine hypnotics. Zolpidem, an imidazo[1,2-a]pyridine (B132010) derivative, was synthesized and later approved in the early 1990s, becoming a widely used treatment for insomnia. Another compound from this class, Alpidem, was developed as an anxiolytic. These compounds demonstrated that the imidazopyridine scaffold could effectively modulate GABA-A receptors. nih.gov

Beyond the central nervous system, research expanded to other therapeutic areas. The discovery of imidazopyridine-based proton pump inhibitors, such as tenatoprazole, highlighted their potential for treating gastrointestinal disorders. nih.gov More recently, the scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions, cementing its status as a versatile and enduringly important heterocyclic system in scientific discovery. nih.govmdpi.com

Table 2: Examples of Marketed or Investigated Imidazopyridine-Based Compounds

Compound Name Imidazopyridine Isomer Therapeutic Area / Target
Zolpidem Imidazo[1,2-a]pyridine Hypnotic (GABA-A Receptor Modulator)
Alpidem Imidazo[1,2-a]pyridine Anxiolytic (GABA-A Receptor Modulator)
Tenatoprazole Imidazo[4,5-b]pyridine Proton Pump Inhibitor
Bamaluzole Imidazo[4,5-c]pyridine Anticonvulsant (GABA-A Receptor Agonist) nih.gov

Current Research Landscape for this compound and its Analogues

While specific research on this compound is limited in publicly available literature, extensive research is being conducted on its analogues, focusing on the broader imidazo[4,5-b]pyridine class. This research highlights the ongoing efforts to exploit this scaffold for new therapeutic agents.

Current research is heavily concentrated in several key areas:

Oncology : Many novel imidazo[4,5-b]pyridine derivatives are being designed and synthesized as potent anticancer agents. nih.govnih.gov They have been shown to act as inhibitors of crucial cellular targets, including serine/threonine kinases like Aurora A kinase and cyclin-dependent kinase 9 (CDK9). mdpi.comnih.gov This demonstrates the scaffold's utility in developing targeted cancer therapies.

Antimicrobial Agents : With the rise of drug-resistant pathogens, there is a continuous search for new antimicrobial compounds. Imidazo[4,5-b]pyridine derivatives have shown promising activity against various bacterial and fungal strains. nih.govnih.gov

Kinase Inhibitors : The structural similarity to purines makes the imidazo[4,5-b]pyridine scaffold an excellent starting point for designing inhibitors of kinases, which are pivotal in cellular signaling pathways. nih.gov Research in this area spans oncology, inflammation, and other diseases driven by dysregulated kinase activity.

Neuropathic Pain : Recent studies have identified imidazo[4,5-b]pyridine derivatives as potent and selective BET (Bromodomain and Extra-Terminal) inhibitors, which show promise for the management of neuropathic pain by inhibiting pro-inflammatory cytokine expression. acs.org

Inflammation : Analogues have been studied for their ability to reduce inflammatory responses, such as those associated with retinal ischemia. nih.gov

The development of these analogues often involves modern synthetic techniques, including palladium-catalyzed cross-coupling and photocatalytic reactions, to create diverse chemical libraries. osi.lv Furthermore, computational methods like molecular docking are frequently employed to guide the design of new compounds and to understand their interactions with biological targets. nih.gov

Table 3: Recent Research Focus on Imidazo[4,5-b]pyridine Analogues

Research Area Biological Target/Activity Representative Findings
Oncology CDK9 Inhibition Derivatives showed significant activity against breast and colon cancer cell lines. nih.gov
Neuropathic Pain BET Inhibition A lead compound significantly alleviated mechanical hypersensitivity in mouse models. acs.org
Antimicrobial Antibacterial / Antifungal Certain derivatives exhibited promising activity with low MIC values against S. aureus and C. albicans. nih.gov
Inflammation Inhibition of inflammatory response A specific analogue was found to diminish inflammatory responses in retinal cells. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172648-02-1

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-ol

InChI

InChI=1S/C9H11N3O/c13-6-2-4-8-11-7-3-1-5-10-9(7)12-8/h1,3,5,13H,2,4,6H2,(H,10,11,12)

InChI Key

KXJIBOGLYNQCEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CCCO

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 1h Imidazo 4,5 B Pyridine 2 Propanol

Classical Heterocyclic Ring Annulation Approaches for Imidazo[4,5-b]pyridine Core Formation

The formation of the bicyclic imidazo[4,5-b]pyridine system is the foundational step in the synthesis of the target molecule. Traditional methods for constructing this heterocyclic core often rely on condensation and multi-component reactions.

Condensation Reactions for Core Assembly

A prevalent and well-established method for the synthesis of the 1H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine (B105623) with various carbonyl-containing compounds. This approach is versatile, allowing for the introduction of different substituents at the 2-position of the imidazole (B134444) ring.

One common strategy involves the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, such as acid chlorides or esters. The reaction typically proceeds at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the cyclization and formation of the imidazole ring. For instance, the condensation of 2,3-diaminopyridine with a suitable carboxylic acid derivative would lead to the formation of a 2-substituted-1H-imidazo[4,5-b]pyridine.

Another widely used method is the condensation of 2,3-diaminopyridine with aldehydes. This reaction initially forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the aromatic imidazo[4,5-b]pyridine ring system. Various oxidizing agents can be employed to promote this transformation. Microwave-assisted synthesis has also been reported to accelerate these condensation reactions, leading to higher yields and shorter reaction times. mdpi.com

A key precursor for the synthesis of 1H-Imidazo[4,5-b]pyridine-2-propanol is 2-acetyl-1H-imidazo[4,5-b]pyridine. This intermediate can be synthesized through the condensation of 2,3-diaminopyridine with pyruvic acid or a related derivative. nih.gov

Table 1: Examples of Condensation Reactions for Imidazo[4,5-b]pyridine Core Synthesis

Reactant 1Reactant 2ConditionsProduct
2,3-DiaminopyridineCarboxylic AcidHigh Temperature, Dehydrating Agent (e.g., PPA)2-Substituted-1H-imidazo[4,5-b]pyridine
2,3-DiaminopyridineAldehydeOxidizing Agent2-Substituted-1H-imidazo[4,5-b]pyridine
2,3-DiaminopyridinePyruvic AcidCondensation2-Acetyl-1H-imidazo[4,5-b]pyridine

Multi-Component Reactions in Imidazopyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like imidazopyridines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a notable example of an MCR used for the synthesis of imidazo[1,2-a]pyridines, a related isomer of the target scaffold. mdpi.com While direct application to 1H-imidazo[4,5-b]pyridines is less common, the principles of MCRs are being increasingly explored for the construction of diverse heterocyclic libraries. These one-pot procedures are highly valued for their operational simplicity and ability to generate molecular diversity.

Regioselective Functionalization and Propanol (B110389) Moiety Incorporation

Once the imidazo[4,5-b]pyridine core is established, the next critical phase is the introduction of the 2-propanol side chain at the C2 position of the imidazole ring. This requires regioselective carbon-carbon bond formation, followed by potential modifications of the newly introduced functional group.

Strategies for Carbon-Carbon Bond Formation at Position 2 of the Imidazole Ring

The introduction of the propanol moiety can be achieved through a multi-step sequence starting from a pre-functionalized imidazo[4,5-b]pyridine. A key and highly practical intermediate for this purpose is 2-acetyl-1H-imidazo[4,5-b]pyridine. nih.gov

The synthesis of the target this compound can be envisioned through the reaction of 2-acetyl-1H-imidazo[4,5-b]pyridine with a methyl Grignard reagent, such as methylmagnesium bromide (CH3MgBr). This nucleophilic addition to the carbonyl group would yield a tertiary alcohol, 2-(1H-imidazo[4,5-b]pyridin-2-yl)propan-2-ol. Subsequent reduction of this tertiary alcohol, if necessary, would lead to the desired propanol.

Alternatively, direct reduction of the ketone in 2-acetyl-1H-imidazo[4,5-b]pyridine would yield the corresponding secondary alcohol, 1-(1H-imidazo[4,5-b]pyridin-2-yl)ethan-1-ol. While not the primary target, this derivative could be a subject of further chemical transformations.

Another strategy for C-C bond formation at the C2 position involves the initial halogenation of the imidazo[4,5-b]pyridine ring at this position, followed by a palladium-catalyzed cross-coupling reaction. For instance, a 2-halo-1H-imidazo[4,5-b]pyridine can be coupled with a suitable organometallic reagent containing a three-carbon chain that can be subsequently converted to a propanol group.

Selective Derivatization of the Hydroxyl Group in the Propanol Chain

The hydroxyl group of the 2-propanol side chain offers a valuable handle for further molecular modifications, such as the synthesis of ethers and esters. The selective derivatization of this hydroxyl group is crucial, especially in the presence of other reactive sites within the molecule, such as the nitrogen atoms of the imidazole and pyridine (B92270) rings.

Etherification: The formation of an ether linkage can be achieved through a Williamson-type synthesis. This involves the deprotonation of the secondary alcohol with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to ensure selectivity for the hydroxyl group over the ring nitrogens. Iron(III) triflate has been reported as an efficient catalyst for the direct etherification of alcohols. nih.gov

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. Catalytic methods, such as the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), can promote the esterification under mild conditions. researchgate.net Peptide coupling reagents, in the presence of an organic base, have also been shown to be effective for the esterification of secondary alcohols. luxembourg-bio.com Imidazole itself can act as a catalyst for esterification reactions. nih.govresearchgate.net

Table 2: Potential Derivatization Reactions of the Propanol Hydroxyl Group

Reaction TypeReagentsProduct
EtherificationAlkyl Halide, BaseEther
EsterificationCarboxylic Acid/Derivative, CatalystEster

Modern Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry has increasingly relied on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives can benefit significantly from these advanced catalytic approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.govresearchgate.net A 2-halo-1H-imidazo[4,5-b]pyridine can serve as a versatile substrate for Suzuki, Stille, or other cross-coupling reactions to introduce the 2-propanol precursor. nih.govresearchgate.net For example, a Suzuki coupling with a boronic acid derivative containing the desired three-carbon chain could be a viable strategy. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity in these transformations. rsc.org

Copper-catalyzed reactions have also been employed in the synthesis of imidazopyridine derivatives. These methods can be used for both the formation of the heterocyclic core and for subsequent functionalization.

Furthermore, C-H activation is an emerging area in organic synthesis that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Future research may explore the direct catalytic C-H alkylation of the C2 position of the imidazo[4,5-b]pyridine ring with a suitable three-carbon synthon to introduce the propanol side chain in a more atom-economical manner.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis is a cornerstone for constructing the imidazo[4,5-b]pyridine scaffold, which serves as the primary precursor to this compound. Catalysts based on palladium and copper are particularly prevalent, facilitating key bond-forming reactions. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are employed to functionalize the pyridine ring or to form the crucial C-N bonds of the imidazole ring. osi.lvmdpi.com For instance, a palladium-catalyzed tandem cross-coupling/cyclization sequence starting from 3-amino-2-chloropyridine (B31603) has been used to construct the core structure. researchgate.net Similarly, Pd-catalyzed amidation using specific ligand systems like Xantphos has been shown to be effective. researchgate.net

Copper-catalyzed reactions offer a versatile and often more economical alternative. nih.gov These methods include C-N bond formation and oxidative cyclization approaches. nih.govmdpi.com Copper iodide (CuI) and copper(II) acetate (B1210297) (Cu(OAc)₂) are common catalysts. nih.gov For example, a one-pot, multicomponent reaction catalyzed by copper can transform pyridinamines, aldehydes, and azides into valuable imidazo[4,5-b]pyridines. researchgate.net The synthesis of precursors often involves the coupling of a diaminopyridine with a suitable coupling partner that can be later elaborated into the 2-propanol side chain.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Imidazopyridine Synthesis

Catalyst System Reactants Reaction Type Key Features
Pd(PPh₃)₂Cl₂ / CuI 2-amino-1-(2-propynyl)pyridinium bromide, Aryl iodides Sonogashira Coupling / Cyclization Performed in water with a surfactant; sensitive to electronic effects of aryl iodide. nih.gov
Cu(OAc)₂ 2-Aminopyridines, Cinnamaldehyde derivatives Oxidative Cyclization / C-N Bond Formation Ligand-free, aerobic conditions; ZnCl₂ can act as an additive to promote the reaction. nih.gov
Palladium Catalyst 3-Amino-2-chloropyridine Tandem Cross-Coupling / Cyclization Builds the core imidazo[4,5-b]pyridine structure efficiently. researchgate.net
BrettPhos / LiHMDS 4-Amino-3-bromopyridine, Benzylamine C-N Coupling A two-step sequence involving C-N coupling followed by cyclization to form the scaffold. mdpi.com

Organocatalytic Applications in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative that can provide high levels of stereocontrol. ias.ac.in For a molecule like this compound, which contains a chiral center at the carbinol carbon, stereoselective synthesis is highly relevant.

While specific organocatalytic methods for the asymmetric synthesis of the 2-propanol side chain on this particular heterocycle are not extensively documented, general principles of organocatalysis can be applied. Proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids are common classes of organocatalysts used for asymmetric aldol (B89426) reactions, Michael additions, and reductions, which could be key steps in installing a chiral propanol substituent.

The synthesis of the imidazopyridine core itself can also be facilitated by organocatalysts. For example, the Groebke-Blackburn-Bienaymé (GBB) reaction, a multicomponent reaction that efficiently produces imidazo[1,2-a]pyridines, can be catalyzed by dibenziodolium triflate, which acts as a hybrid hydrogen- and halogen-bond-donating organocatalyst. organic-chemistry.orgnih.gov Imidazole and its derivatives can also serve as organocatalysts in various transformations, leveraging their unique basic and nucleophilic properties. ias.ac.inrsc.org The application of such methods could provide a streamlined, metal-free route to precursors of the target molecule.

Green Chemistry Principles in Synthetic Route Design for this compound

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. eurekaselect.com

A significant focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents like water, or eliminating the solvent altogether. acs.orgrsc.org

Aqueous synthesis of the imidazo[4,5-b]pyridine core has been successfully demonstrated. One notable method involves the reaction of 2,3-diaminopyridine with various aldehydes in water under thermal conditions, proceeding via an air-oxidative cyclocondensation without the need for an external oxidizing agent. researchgate.net This approach is highly attractive due to its operational simplicity and the use of water as the solvent. researchgate.net Other reports describe catalyst-free aqueous synthesis of related imidazopyridines. organic-chemistry.orgrsc.org

Solvent-free, or neat, reaction conditions represent another important green strategy. scielo.br These reactions are often facilitated by microwave irradiation or grinding (mechanochemistry) to provide the necessary energy and mixing. tandfonline.comnih.gov The condensation of 2-aminopyridines with α-haloketones to form the imidazopyridine ring system has been efficiently carried out under solvent- and catalyst-free conditions at moderate temperatures, offering high yields and a simple workup procedure. scielo.brbio-conferences.orgnih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. mdpi.com Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. researchgate.net

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prime example of an atom-economical MCR used for synthesizing imidazopyridine scaffolds. organic-chemistry.orgnih.gov By reacting a 2-aminoazine, an aldehyde, and an isocyanide, a highly substituted imidazopyridine can be formed in a single, efficient step. nih.govmdpi.com Designing a synthetic pathway for this compound that utilizes an MCR for the core construction would significantly enhance its sustainability. mdpi.com Furthermore, employing catalytic methods, whether with transition metals or organocatalysts, over stoichiometric reagents also improves atom economy and reduces waste. acs.org

Reaction Mechanism Elucidation and Pathway Optimization Studies

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and minimizing side products. Studies into the synthesis of imidazopyridines often include mechanistic investigations to clarify the sequence of bond-forming events and identify key intermediates. e3s-conferences.org

The progress of synthetic reactions leading to imidazo[4,5-b]pyridines can be monitored using standard spectroscopic techniques. Thin-layer chromatography (TLC) is commonly used for qualitative, real-time tracking of reactant consumption and product formation. researchgate.net

For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable. scielo.brnih.gov NMR can be used to follow the appearance of characteristic signals for the product and the disappearance of reactant signals. For example, the formation of the imidazole ring is often confirmed by the appearance of a specific proton signal in the ¹H NMR spectrum and the characteristic chemical shifts of the bridgehead carbons in the ¹³C NMR spectrum. mdpi.comscielo.br

Mechanistic studies often involve control experiments and attempts to isolate or detect reaction intermediates. nih.gov For the typical synthesis of a 2-substituted imidazo[4,5-b]pyridine from 2,3-diaminopyridine and an aldehyde, the proposed mechanism involves an initial condensation to form a Schiff base (imine) intermediate, followed by intramolecular cyclization and subsequent oxidation (or aromatization) to yield the final heterocyclic product. e3s-conferences.org Spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) can be used to detect these transient intermediates, providing direct evidence for the proposed pathway. nih.gov

Absence of Published Kinetic Data for the Synthesis of this compound

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the kinetic studies of the synthetic steps for this compound. Despite the existence of various synthetic methodologies for the broader class of imidazo[4,5-b]pyridines, specific quantitative data on reaction rates, the influence of reactant concentrations, and the energetic profiles of key transition states for this particular compound are not publicly available.

The synthesis of the 1H-imidazo[4,5-b]pyridine core typically involves the cyclocondensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent. For the target compound, this compound, a plausible synthetic route would involve the reaction of 2,3-diaminopyridine with a derivative of 3-hydroxy-3-methylbutanoic acid. The key synthetic steps amenable to kinetic analysis would be the initial amide formation followed by the intramolecular cyclization to form the imidazole ring.

However, searches of chemical databases and scientific journals did not yield any studies that have performed detailed kinetic analysis of these specific transformations. Such studies would typically involve monitoring the reaction progress over time under various conditions to determine rate laws, rate constants, and activation parameters. This information is crucial for understanding the reaction mechanism at a quantitative level and for optimizing reaction conditions for large-scale synthesis.

While general mechanistic pathways for the formation of the imidazopyridine scaffold have been proposed in the literature, these are largely qualitative descriptions of the reaction sequence. They posit the formation of an initial amide intermediate followed by a dehydration and cyclization cascade. Without empirical kinetic data, these proposed mechanisms remain unverified from a quantitative standpoint for the synthesis of this compound.

The absence of such fundamental kinetic data precludes a detailed discussion and the creation of data tables as requested. Further experimental research would be required to establish the kinetic profiles for the key synthetic steps involved in the production of this compound.

Advanced Structural Elucidation and Conformational Analysis of 1h Imidazo 4,5 B Pyridine 2 Propanol

High-Resolution Spectroscopic Techniques for Structural Confirmation Principles

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy each provide unique and complementary information, which, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and proton environments of a molecule. researchgate.net For 1H-Imidazo[4,5-b]pyridine-2-propanol, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature signals for the three protons on the pyridine (B92270) ring. Based on known imidazo[4,5-b]pyridine derivatives, the proton at position 7 (H-7) would likely appear as a doublet of doublets around 8.4 ppm, H-5 as a doublet of doublets around 8.1 ppm, and H-6 as a doublet of doublets around 7.2 ppm. acs.org The imidazole (B134444) N-H proton is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The 2-propanol side chain would exhibit characteristic aliphatic signals: a multiplet for the methine proton (-CH), a doublet for the methylene (B1212753) protons (-CH₂-), and a doublet for the terminal methyl group (-CH₃). The hydroxyl (-OH) proton would appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. The imidazo[4,5-b]pyridine core has six aromatic carbons, with chemical shifts typically appearing between 118 and 155 ppm. acs.orguctm.edu The carbon at position 2, being attached to the propanol (B110389) side chain and two nitrogen atoms, would have a distinct chemical shift. The carbons of the propanol side chain would appear in the aliphatic region of the spectrum (typically 10-70 ppm). bhu.ac.in Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on analogous structures and general chemical shift principles.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Multiplicity Assignment Predicted δ (ppm)
H-7~8.4ddC-7a~149
H-5~8.1ddC-2~154
H-6~7.2ddC-5~144
N-H (imidazole)Variablebr sC-3a~135
CH (propanol)~4.0-4.2mC-6~119
CH₂ (propanol)~3.0-3.2dC-7~127
OH (propanol)Variablebr sCH (propanol)~65-70
CH₃ (propanol)~1.2-1.4dCH₂ (propanol)~40-45
CH₃ (propanol)~20-25

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Interpretation

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of this compound (C₉H₁₁N₃O) by providing a highly accurate mass measurement of its molecular ion (M⁺).

The fragmentation of the molecular ion upon electron ionization (EI) is expected to follow predictable pathways. chemguide.co.uk Key fragmentation events would likely include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom of the alcohol, leading to the loss of a methyl radical (•CH₃) or an ethyl group containing the imidazopyridine core.

Loss of Water: Dehydration of the alcohol functional group, resulting in a fragment ion with a mass 18 Da less than the molecular ion.

Side-chain Cleavage: Fission of the bond between the C-2 of the imidazole ring and the propanol side chain, generating a stable imidazo[4,5-b]pyridinium cation.

Ring Fragmentation: More complex fragmentation of the heterocyclic ring system at higher energies.

Analysis of these fragment ions provides corroborating evidence for the proposed structure. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Molecular Weight of C₉H₁₁N₃O = 177.21 g/mol

m/z (Predicted) Proposed Fragment Origin
177[C₉H₁₁N₃O]⁺Molecular Ion (M⁺)
159[C₉H₉N₃]⁺Loss of H₂O
144[C₈H₆N₃]⁺Cleavage of side chain at Cα-Cβ bond
119[C₆H₅N₃]⁺Loss of the entire propanol side chain

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching of the imidazole ring. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol side chain would be observed just below 3000 cm⁻¹. The region between 1500-1620 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations of the fused aromatic ring system. A distinct C-O stretching band for the secondary alcohol would be expected around 1050-1150 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (Broad)
N-H (Imidazole)Stretching3200-3500 (Medium)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=N / C=C (Aromatic)Ring Stretching1500-1620
C-O (Alcohol)Stretching1050-1150

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods confirm molecular structure and connectivity, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing Elucidation

Single crystal X-ray diffraction (SCXRD) analysis, if a suitable crystal can be grown, would provide an unambiguous determination of the molecular structure of this compound. researchgate.net This technique would yield precise bond lengths, bond angles, and torsion angles. The analysis would confirm the planarity of the fused imidazo[4,5-b]pyridine ring system.

Furthermore, SCXRD reveals how molecules pack together in the crystal lattice. It is highly probable that the structure would feature extensive intermolecular hydrogen bonding. The N-H of the imidazole ring, the lone pair on the pyridine nitrogen (N-4), and the hydroxyl group of the propanol side chain can all act as hydrogen bond donors or acceptors. nih.govnih.gov These interactions would play a crucial role in defining the supramolecular architecture of the solid state.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity Assessment

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of bulk crystalline materials. creative-biostructure.com It is used to identify the crystalline phase of a compound and to assess its purity. Each crystalline form, or polymorph, of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific solid form. rigaku.commdpi.com

For this compound, PXRD would be used to confirm that a bulk sample consists of a single crystalline phase. The experimental pattern could be compared to a pattern simulated from SCXRD data to confirm phase identity. Additionally, PXRD is a powerful tool for detecting the presence of different polymorphic forms or amorphous content, which can have significant impacts on the physical properties of the material. nih.gov The technique is also instrumental in monitoring phase transformations that may occur during manufacturing or storage. nih.gov

Conformational Analysis and Rotational Isomerism Studies of the Propanol Side Chain

Theoretical Calculations of Preferred Conformations and Energy Minima

Computational chemistry provides powerful tools to predict the most stable conformations of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface of this compound as a function of the rotation around the single bonds of the propanol side chain. These calculations can identify the energy minima corresponding to the most populated conformational states.

The key dihedral angles that define the conformation of the propanol side chain are the C(imidazo)-C(propanol) bond and the C(propanol)-O(hydroxyl) bond. Rotation around these bonds leads to various staggered and eclipsed conformations. It is anticipated that steric hindrance between the propanol side chain and the hydrogen atom at position 7 of the pyridine ring will play a significant role in determining the preferred conformations. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group of the propanol side chain and the nitrogen atoms of the imidazo[4,5-b]pyridine ring system would be a key factor in stabilizing certain conformations.

Table 1: Calculated Relative Energies of a Hypothetical Set of Conformers for this compound
ConformerDihedral Angle (N-C-C-O) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
A600.0065.1
B1800.8520.5
C-601.2014.4

Experimental Probes of Conformational Dynamics in Solution

While theoretical calculations provide valuable insights, experimental techniques are crucial for validating the predicted conformational preferences in a solution environment. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

One-dimensional and two-dimensional NMR experiments can provide information about the through-bond and through-space relationships between atoms. For instance, the magnitude of the vicinal coupling constants (³J) between protons on the propanol side chain can be related to the dihedral angles between them via the Karplus equation. This allows for the determination of the preferred rotamer populations.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing direct evidence for specific conformations. For example, an NOE between a proton on the propanol side chain and a proton on the imidazo[4,5-b]pyridine ring would indicate a folded conformation.

Chirality and Stereochemical Considerations

The 2-propanol side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (R)-1H-Imidazo[4,5-b]pyridine-2-propanol and (S)-1H-Imidazo[4,5-b]pyridine-2-propanol. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, the ability to synthesize and analyze them in their pure forms is of utmost importance.

Asymmetric Synthesis Approaches for Enantiomerically Pure Forms

The preparation of enantiomerically pure forms of this compound can be achieved through various asymmetric synthesis strategies. One common approach is the asymmetric reduction of a ketone precursor, 1-(1H-Imidazo[4,5-b]pyridin-2-yl)propan-2-one. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with a chiral catalyst.

Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and are subsequently removed. Additionally, enzymatic resolutions, where an enzyme selectively reacts with one enantiomer in a racemic mixture, can also be employed to obtain the desired enantiopure compound.

Chiral Chromatography for Enantiomeric Excess Determination

Once a method for asymmetric synthesis is developed, a reliable analytical technique is required to determine the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for this purpose.

In chiral HPLC, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The relative peak areas in the resulting chromatogram can be used to calculate the enantiomeric excess of the mixture. A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation.

Table 2: Representative Chiral HPLC Separation Data for Racemic this compound
EnantiomerRetention Time (min)Peak Area (%)Enantiomeric Excess (%)
(R)-enantiomer12.5500 (for racemic)
(S)-enantiomer14.250

Theoretical and Computational Investigations of 1h Imidazo 4,5 B Pyridine 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules, providing insights into their stability, reactivity, and potential interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of imidazo[4,5-b]pyridine derivatives. bohrium.comuctm.edu Studies often employ the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) or 6-311G** to optimize molecular geometries and calculate electronic properties. uctm.edumdpi.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Δε) is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For a series of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, DFT calculations have shown that the HOMO is typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole (B134444) portion, indicating the pathway of intramolecular charge transfer. mdpi.comnih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. MEP maps help identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting how the molecule will interact with biological receptors. mdpi.com

Calculated Frontier Orbital Energies and Energy Gaps (Δε) for Imidazo[4,5-b]pyridine Derivatives. nih.gov
CompoundHOMO (a.u.)LUMO (a.u.)Energy Gap Δε (a.u.)
Derivative 1-0.231-0.0890.142
Derivative 2-0.235-0.0910.144
Derivative 3-0.229-0.0920.137
Derivative 4-0.239-0.0950.144
Derivative 5-0.233-0.0930.140
Derivative 6-0.232-0.0920.140
Derivative 7-0.237-0.0910.146
Derivative 8-0.231-0.0930.138

While DFT is prevalent, the surveyed literature on imidazo[4,5-b]pyridine derivatives does not extensively detail the use of ab initio methods for investigating excited state properties. The primary focus of computational studies on this scaffold has been on ground-state properties and their relationship to biological activity, for which DFT provides a reliable and computationally efficient approach.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamics

Molecular dynamics (MD) simulations offer a powerful method to study the time-dependent behavior of molecules and their complexes, providing insights that static models like molecular docking cannot capture.

MD simulations are particularly valuable for assessing the stability of a ligand within a protein's binding site after an initial pose is predicted by molecular docking. mdpi.com In a study of newly designed imidazo[4,5-b]pyridine derivatives as potential Aurora kinase A inhibitors, MD simulations were performed for 50 nanoseconds. nih.govmdpi.com The purpose of these simulations was to analyze the dynamic behavior of the ligand-protein complex and confirm the stability of the binding mode. nih.govmdpi.com By tracking parameters like root-mean-square deviation (RMSD) over the simulation time, researchers can determine if the ligand remains stably bound or if it undergoes significant conformational changes, providing a more rigorous validation of the predicted binding pose. mdpi.com

Molecular Docking Studies and Binding Affinity Predictions (In Vitro/Target Interaction Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in screening virtual libraries of compounds and understanding the structural basis of inhibition.

Studies on imidazo[4,5-b]pyridine derivatives have used molecular docking to explore their binding modes with various protein targets, including Dihydrofolate reductase (DHFR) and Aurora kinase. mdpi.commdpi.com These studies elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's binding affinity. mdpi.com

For example, docking of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives into the DHFR active site revealed interactions with crucial amino acid residues like GLU30, ILE7, and PHE34. mdpi.com The predicted binding energy (ΔE) and inhibitory constant (Ki) from these simulations provide a theoretical basis for the observed biological activity. mdpi.com The results can guide the synthesis of new analogs with modified functional groups to enhance these key interactions and improve potency. mdpi.com

Molecular Docking Results for Imidazo[4,5-b]pyridine Derivatives Against DHFR. mdpi.com
CompoundBinding Energy (ΔE) (kcal/mol)Inhibitory Constant (Ki) (µM)Interacting Residues
Derivative 1-7.911.89GLU30, ILE7, VAL115
Derivative 2-8.011.61ARG70, ILE7, PHE34
Derivative 3-8.111.34GLU30, VAL115, LYS68
Derivative 4-8.231.11ILE7, PHE34, ARG70
Derivative 5-7.891.96LYS68, VAL115
Derivative 6-8.151.26PHE34, GLU30
Derivative 7-8.051.51ARG70, ILE7
Derivative 8-8.251.07VAL115, PHE34, GLU30

Identification of Putative Molecular Targets via Receptor-Based Docking Simulations

Receptor-based docking simulations are a powerful computational tool used to predict the binding orientation of a small molecule to a macromolecular target. This method has been instrumental in identifying and validating potential protein targets for various derivatives of the 1H-imidazo[4,5-b]pyridine scaffold, suggesting avenues for therapeutic intervention.

Several studies have employed this approach to explore the interactions of imidazo[4,5-b]pyridine derivatives with various biological targets. For instance, molecular docking studies have been crucial in identifying tubulin as a primary target for certain imidazo[4,5-b]pyridine-derived acrylonitriles. nih.gov These computational analyses have revealed that the most potent compounds in this series likely act on the extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with their polymerization and exhibiting antitumor properties. nih.gov

In the context of antimicrobial research, in-silico docking has been used to design and identify [1H,3H] imidazo[4,5-b] pyridine (B92270) analogues as potential inhibitors of lumazine (B192210) synthase from Mycobacterium tuberculosis. nih.govnih.gov These simulations helped to elucidate the binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-inhibitor complex. nih.govnih.gov

Furthermore, molecular docking has been applied to a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives to investigate their potential as antitubercular agents by targeting the DprE1 enzyme. nih.gov The computational results from these studies often correlate well with in vitro activity, providing a rational basis for the design of more potent inhibitors.

A summary of putative molecular targets identified for the 1H-imidazo[4,5-b]pyridine scaffold through receptor-based docking is presented in the table below.

Putative Molecular TargetTherapeutic AreaKey Findings from Docking Simulations
TubulinOncologyDerivatives bind to the extended colchicine site, interfering with polymerization. nih.gov
Lumazine SynthaseInfectious Diseases (Tuberculosis)Compounds exhibit hydrogen bonding and hydrophobic interactions within the active site. nih.govnih.gov
DprE1Infectious Diseases (Tuberculosis)Promising interactions with key residues suggest inhibitory potential. nih.gov
Aurora Kinases (A, B, C)OncologyIdentification of potent inhibitors with specific binding modes.
Angiotensin II Type 1 ReceptorCardiovascular DiseaseDual activity with PPARγ was explored through structural analysis. scite.ai

Ligand-Based Pharmacophore Modeling for Target Identification

Ligand-based pharmacophore modeling is another computational strategy that has been utilized to understand the biological activities of 1H-imidazo[4,5-b]pyridine derivatives. This approach is particularly useful when the three-dimensional structure of the biological target is unknown. It involves identifying the essential chemical features of a set of active molecules that are responsible for their biological effect.

While specific ligand-based pharmacophore models for 1H-Imidazo[4,5-b]pyridine-2-propanol are not detailed in the available literature, the principles of this methodology have been applied to the broader class of imidazopyridine compounds. For example, a ligand-based drug design approach led to the synthesis of a series of novel 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives with antitubercular activity. nih.gov This suggests that common structural features among active imidazopyridine derivatives can be mapped to a pharmacophore model to guide the design of new compounds with improved potency.

The key features of a pharmacophore model typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. By aligning a set of active imidazo[4,5-b]pyridine derivatives, a hypothetical pharmacophore can be generated. This model can then be used to screen virtual compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pre-clinical Biological Activity

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This method is valuable in predicting the activity of newly designed molecules and in understanding the structural features that are important for a particular biological effect.

Development of Predictive Models for In Vitro Biological Activity

Predictive QSAR models have been developed for various series of 1H-imidazo[4,5-b]pyridine derivatives to forecast their in vitro biological activities. A notable example is the QSAR analysis performed on imidazo[4,5-b]pyridine derivatives to understand their tuberculostatic activity. nih.gov By combining bioactivity data from different series of these compounds, researchers were able to develop a QSAR equation that could be used for the rational design of new, more active derivatives. nih.gov

The development of such models typically involves a dataset of compounds with known biological activities. The chemical structures of these compounds are represented by a set of numerical descriptors, and statistical methods are used to build a mathematical model that correlates these descriptors with the observed activity.

Descriptors Selection and Model Validation for Pre-clinical Applications

The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. These descriptors can be categorized into several types, including:

1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

Physicochemical descriptors: Related to properties like hydrophobicity (logP), electronic effects, and steric parameters.

In the QSAR study of imidazo[4,5-b]pyridine derivatives for tuberculostatic activity, hydrophobicity was identified as a decisive factor for their activity. nih.gov

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal validation: Using techniques like leave-one-out cross-validation on the training set of data.

External validation: Using an independent set of compounds (a test set) that was not used in the model development to assess its predictive ability.

A well-validated QSAR model can then be used in pre-clinical applications to predict the biological activity of novel 1H-imidazo[4,5-b]pyridine derivatives, thereby prioritizing the synthesis and testing of the most promising candidates.

The table below summarizes the key aspects of QSAR modeling as applied to 1H-imidazo[4,5-b]pyridine derivatives.

QSAR Modeling AspectDescriptionExample Application
Model Development Establishing a mathematical relationship between chemical structure and biological activity.Development of a QSAR equation for predicting the tuberculostatic activity of imidazo[4,5-b]pyridine derivatives. nih.gov
Descriptor Selection Choosing numerical representations of molecular structure.Hydrophobicity was found to be a key descriptor for the antitubercular activity of imidazo[4,5-b]pyridines. nih.gov
Model Validation Assessing the predictive power of the QSAR model.Internal and external validation techniques are used to ensure the robustness of the model for pre-clinical predictions.

Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

The broader class of compounds, imidazo[4,5-b]pyridines, has been the subject of extensive research due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. This has led to the development and investigation of various derivatives for potential therapeutic applications.

Studies on different imidazo[4,5-b]pyridine derivatives have revealed a wide spectrum of biological activities. For instance, various compounds within this class have been investigated as kinase inhibitors, demonstrating potential in cancer therapy by targeting enzymes like Aurora kinases and FLT3 kinase. nih.govacs.org Other derivatives have been explored for their antimicrobial properties, showing efficacy against different bacterial and fungal strains. Furthermore, research has pointed to the potential of certain imidazo[4,5-b]pyridines as antagonists for receptors like the angiotensin II type 1 receptor, suggesting applications in cardiovascular diseases. nih.gov Investigations have also delved into their antiproliferative effects on various cancer cell lines, with some derivatives showing potent activity. mdpi.commdpi.com

However, these findings are related to the broader family of imidazo[4,5-b]pyridines and cannot be specifically attributed to this compound without direct experimental evidence. The specific biological effects and mechanisms of action of a compound are highly dependent on its unique chemical structure, including the nature and position of its substituents. The propanol (B110389) group at the 2-position of the imidazo[4,5-b]pyridine core of the requested compound would significantly influence its physicochemical properties and its interaction with biological macromolecules, making it distinct from other derivatives.

The absence of specific data for this compound extends across the requested sections of the article outline, including:

In Vitro Cellular Assays for Biological Response and Pathway Modulation: No specific studies detailing cell line-based screening, or the analysis of gene expression and protein level changes induced by this compound were found.

Target Identification and Validation Through Molecular Biology Techniques: There is no available information on studies using methods like affinity chromatography, pull-down assays, or CRISPR/Cas9 genome editing to identify and validate the specific protein binding partners of this compound.

Enzyme Inhibition and Receptor Binding Studies: Specific data on the enzyme inhibition profile or receptor binding affinities of this particular compound are not present in the reviewed literature.

Biological Activities and Mechanistic Studies of 1h Imidazo 4,5 B Pyridine 2 Propanol Pre Clinical and Mechanistic Focus

Enzyme Inhibition and Receptor Binding Studies (Non-clinical Context)

Determination of Inhibition Constants (Ki) and IC50 Values for Specific Enzymes

No specific data is available in the public domain for this subsection.

Radioligand Binding Assays for Receptor Occupancy and Affinity

No specific data is available in the public domain for this subsection.

Modulation of Cellular Signaling Pathways

No specific data is available in the public domain for this section.

Investigation of Kinase and Phosphatase Cascades in Cell Models

No specific data is available in the public domain for this subsection.

Effects on Apoptosis and Cell Cycle Regulation in Research Models

No specific data is available in the public domain for this subsection.

Structure-Activity Relationship (SAR) Studies Related to Biological Function (Pre-clinical)

No specific data is available in the public domain for this section.

Impact of Substituent Modifications on Target Interaction and Specificity

No specific data is available in the public domain for this subsection.

Focused Research on 1H-Imidazo[4,5-b]pyridine-2-propanol Remains Elusive

Despite extensive database searches, specific preclinical and mechanistic studies detailing the biological activities of this compound, particularly concerning the exploration of isosteric replacements on its in vitro biological potency, are not available in the current body of scientific literature.

The imidazo[4,5-b]pyridine scaffold is a significant structure in medicinal chemistry, recognized as a purine (B94841) isostere, which has led to the synthesis and investigation of a wide array of derivatives. These efforts have explored various biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies are common for this class of compounds, aiming to optimize their therapeutic potential by modifying substituents at various positions on the heterocyclic core.

However, a thorough review of existing research reveals a notable gap in the literature regarding the specific compound, this compound. Consequently, there is no available data on the systematic isosteric replacement of its 2-propanol moiety to evaluate changes in in vitro biological potency. Isosteric replacement is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physical and chemical characteristics.

While numerous studies focus on substitutions at other positions of the imidazo[4,5-b]pyridine ring, the specific exploration of the 2-propanol side chain and its bioisosteres has not been a reported area of investigation. Therefore, detailed research findings and data tables concerning the in vitro biological potency of isosteric replacements for this compound cannot be provided at this time.

Further research into the synthesis and biological evaluation of this compound and its analogues would be necessary to generate the specific data required to fulfill the outlined request.

Structure Activity Relationship Sar and Analogue Development of 1h Imidazo 4,5 B Pyridine 2 Propanol

Design Principles for Analogue Synthesis and Optimization

The rational design of analogues of 1H-imidazo[4,5-b]pyridine-2-propanol is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies primarily involve modifications to the imidazopyridine core and the propanol (B110389) side chain.

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving the compound's biological activity or metabolic profile. The imidazo[4,5-b]pyridine nucleus itself is a bioisostere of purine (B94841), which contributes to its diverse biological activities. nih.gov Further modifications to this core can fine-tune its interactions with biological targets.

Key positions on the imidazo[4,5-b]pyridine ring system that are amenable to modification include the C5, C6, and C7 positions of the pyridine (B92270) ring and the N1 and N3 positions of the imidazole (B134444) ring. For instance, substitution at the C6 position has been shown to significantly influence the antiproliferative activity of some imidazo[4,5-b]pyridine derivatives. In a study on 2,6-disubstituted imidazo[4,5-b]pyridines, the introduction of a p-hydroxyphenyl group at the C6 position resulted in pronounced antiproliferative activity against several cancer cell lines. mdpi.com

Another key strategy involves the replacement of the pyridine nitrogen with a carbon atom, leading to a benzimidazole (B57391) scaffold, or altering the nitrogen's position to form isomeric imidazopyridines like imidazo[4,5-c]pyridine. However, studies have shown that 1H-imidazo[4,5-b]pyridine derivatives are often more potent than their imidazo[4,5-c]pyridine isomers. researchgate.net

The following table summarizes the effects of bioisosteric replacements on the imidazo[4,5-b]pyridine core based on studies of related analogues.

Modification Site Original Group Bioisosteric Replacement Observed Effect on Activity Reference Compound Class
Pyridine RingUnsubstitutedBromine at C6Markedly increased antiproliferative activity. mdpi.com2-phenyl-imidazo[4,5-b]pyridines
Pyridine RingC6-HC6-p-hydroxyphenylPronounced antiproliferative activity. mdpi.com2-phenyl-imidazo[4,5-b]pyridines
Core ScaffoldImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineGenerally less potent inotropic agents. researchgate.net2-substituted imidazopyridines
Imidazole NitrogenN-HN-methylationVariable effects, can alter selectivity and potency. mdpi.com2,6-disubstituted imidazo[4,5-b]pyridines

The 2-propanol side chain of this compound presents a rich opportunity for systematic variation to probe the binding pocket of a target and optimize interactions. Key modifications can include altering the chain length, introducing branching, modifying the hydroxyl group, and changing its stereochemistry.

For this compound, a systematic approach to side chain modification could involve:

Chain Length Variation: Synthesizing analogues with ethanol, butanol, and pentanol (B124592) side chains to determine the optimal length for target engagement.

Hydroxyl Group Modification:

Position: Moving the hydroxyl group to the 1- or 3-position of the propyl chain.

Replacement: Replacing the hydroxyl group with other hydrogen bond donors/acceptors like an amino group, a thiol, or a methoxy (B1213986) group.

Esterification/Etherification: To modulate lipophilicity and cell permeability.

Stereochemistry: The carbon bearing the hydroxyl group is a chiral center. Separating and testing the individual enantiomers is crucial, as biological targets are often stereoselective.

Introduction of Rigidity: Incorporating cyclic structures, such as a cyclopropyl (B3062369) or cyclobutyl ring, into the side chain to restrict conformational flexibility and potentially increase binding affinity.

The following table outlines a hypothetical SAR exploration of the 2-propanol side chain.

Modification Rationale Expected Outcome
Shorten/lengthen alkyl chainProbe size of binding pocketDetermine optimal chain length for activity
Modify hydroxyl positionAlter hydrogen bonding geometryIdentify key interaction points
Replace hydroxyl groupEvaluate importance of hydrogen bondingDetermine if other groups are tolerated/beneficial
Introduce stereocenterInvestigate stereospecific bindingIdentify the more active enantiomer
Add cyclic constraintsReduce conformational flexibilityPotentially increase binding affinity and selectivity

High-Throughput Synthesis and Screening of Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis and screening methodologies are indispensable.

Combinatorial chemistry allows for the rapid synthesis of a large number of diverse, yet structurally related, compounds. For the imidazo[4,5-b]pyridine scaffold, several synthetic routes are amenable to combinatorial approaches. A common method involves the condensation of a substituted 2,3-diaminopyridine (B105623) with a variety of aldehydes or carboxylic acids.

For example, a library of 2-substituted imidazo[4,5-b]pyridines can be generated by reacting 2,3-diaminopyridine with a diverse set of aldehydes. To introduce variability at the propanol side chain, a building block such as 3-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid could be synthesized and then coupled with a library of amines to create a diverse set of amides.

Solid-phase synthesis can also be employed, where the imidazopyridine core or a key intermediate is attached to a resin, allowing for sequential reactions and easy purification of the final products.

Once a library of analogues has been synthesized, high-throughput screening (HTS) is used to rapidly assess their biological activity against a specific target or in a phenotypic assay. HTS involves the use of robotics and automated data processing to test thousands of compounds in a short period.

The choice of assay is critical and depends on the therapeutic target of interest. For example, if the compounds are being investigated as kinase inhibitors, an in vitro kinase assay measuring the inhibition of a specific kinase would be appropriate. If the target is unknown, a phenotypic screen, such as a cell proliferation assay, can be used to identify compounds that have a desired effect on cells. For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were evaluated for their antiproliferative activity against various human cancer cell lines to identify lead compounds. mdpi.com

Mechanistic Insights Derived from SAR Data

The data generated from SAR studies are not only crucial for optimizing lead compounds but can also provide valuable insights into the mechanism of action and the nature of the drug-target interaction. By systematically altering the structure of this compound and its analogues and observing the corresponding changes in biological activity, a pharmacophore model can be developed. This model defines the key structural features required for activity and their spatial arrangement.

For example, if it is found that the (S)-enantiomer of the propanol side chain is significantly more active than the (R)-enantiomer, it suggests a specific stereoselective interaction with the target, likely involving the hydroxyl group and the chiral center. Similarly, if bioisosteric replacement of the pyridine nitrogen with carbon leads to a complete loss of activity, it would imply that the nitrogen atom is involved in a critical hydrogen bond or metal coordination.

Computational modeling and molecular docking studies can be used in conjunction with SAR data to visualize how the compounds might bind to a putative target. For instance, docking studies of imidazo[4,5-b]pyridine derivatives into the active site of a kinase can help to explain why certain substitutions enhance activity while others are detrimental. These computational approaches can rationalize the observed SAR and guide the design of new analogues with improved properties.

Correlation of Structural Features with Specific Biological Activities and Target Binding

The biological activity of 1H-imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have elucidated how modifications to the pyridine ring, the imidazole moiety, and particularly the substituent at the C2-position, modulate the potency and selectivity of these compounds for various biological targets, including protein kinases and cancer cells. nih.govresearchgate.net

Substitutions on the Pyridine Ring: Modifications on the pyridine portion of the scaffold can significantly impact biological activity. For instance, the introduction of a bromine atom has been shown to markedly increase the antiproliferative activity of certain imidazo[4,5-b]pyridines against cancer cell lines. mdpi.com In a series of amidino-substituted derivatives, bromo-substituted compounds bearing either an unsubstituted amidino group or a 2-imidazolinyl group at the C2-phenyl ring displayed potent and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range. mdpi.comnih.gov

Substitutions at the C2-Position: The C2-position is a critical vector for modification to achieve desired biological effects. SAR studies on cytotoxic agents revealed that the nature of the substituent at this position dictates potency. nih.govresearchgate.net For example, in one study, a series of regio-isomeric analogues were synthesized and evaluated for cytotoxic activity. A derivative featuring a pyrimidine (B1678525) ring at the C2-position displayed the highest activity, while other pyrimidine analogues were found to be inactive, highlighting the sensitivity of this position to structural changes. researchgate.net Another study found that derivatives with a 4-cyanophenyl group at the C2-position potently inhibited the proliferation of multiple cancer cell lines. mdpi.com

The 2-propanol side chain in this compound introduces specific chemical features. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, a crucial interaction for binding to many protein targets, such as the hinge region of kinases. The propyl chain provides a flexible linker that allows the hydroxyl group to orient itself optimally within a binding pocket.

Table 1: Influence of C2 and Ring Substitutions on the Antiproliferative Activity of 1H-Imidazo[4,5-b]pyridine Analogues

Compound ID Core Structure R1 (Pyridine Ring) R2 (C2-Position) Target Cell Line Activity (IC50, µM) Reference
8 1H-Imidazo[4,5-b]pyridine Br 4-cyanophenyl HeLa 1.8 mdpi.com
8 1H-Imidazo[4,5-b]pyridine Br 4-cyanophenyl SW620 3.2 mdpi.com
10 1H-Imidazo[4,5-b]pyridine Br 4-amidinophenyl SW620 0.4 mdpi.comnih.gov
14 1H-Imidazo[4,5-b]pyridine Br 4-(2-imidazolinyl)phenyl SW620 0.7 mdpi.comnih.gov
6c 1H-Imidazo[4,5-b]pyridine H 2-pyrimidine MDAMB-231 Potent researchgate.net

Identification of Key Pharmacophoric Elements for Desired Biological Modulations

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the imidazo[4,5-b]pyridine class, the core heterocyclic system itself is a primary pharmacophoric element, serving as a scaffold that mimics the natural purine bases of adenine (B156593) and guanine. uctm.edu

Key pharmacophoric features identified for imidazo[4,5-b]pyridine derivatives, particularly as kinase inhibitors, include:

A Hydrogen Bond Acceptor Site: The N1 atom of the imidazole ring and the nitrogen atom of the pyridine ring frequently act as hydrogen bond acceptors, often interacting with key amino acid residues in the hinge region of protein kinases.

Aromatic/Hydrophobic Core: The fused bicyclic ring system provides a planar, aromatic surface capable of engaging in π-π stacking or hydrophobic interactions within the target's binding site.

A Substituent Vector at C2: This position is crucial for modulating selectivity and potency. The substituent here often occupies a solvent-exposed region or a deeper hydrophobic pocket of the target protein. For this compound, the 2-propanol group provides a key hydrogen bond donor/acceptor feature (the hydroxyl group) connected by a flexible hydrophobic linker.

Molecular docking studies of imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have helped visualize these interactions, confirming the importance of the scaffold in forming critical hydrogen bonds and the role of substituents in securing the ligand within the active site. nih.gov

Chemoinformatic Tools in Analogue Design and Optimization

Chemoinformatic tools are indispensable in modern drug discovery for accelerating the design and optimization of new chemical entities. These computational methods leverage chemical and biological data to guide the development of analogues with improved properties.

Virtual Screening for Novel Scaffolds and Hit Expansion

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. For the imidazo[4,5-b]pyridine class, both ligand-based and structure-based approaches are applicable.

Ligand-Based Virtual Screening: This method uses a known active compound as a template to find other molecules with similar properties (e.g., shape, pharmacophore features). For instance, a known active imidazo[4,5-b]pyridine could be used to screen a database for compounds that share its key pharmacophoric elements, leading to the rapid identification of diverse yet related molecules. This approach has been successfully used in a collaborative project to expand a hit series for the related imidazo[1,2-a]pyridine (B132010) scaffold, demonstrating its power to quickly explore the chemical space around a core structure. griffith.edu.aunih.gov

Structure-Based Virtual Screening: When the 3D structure of the biological target is known, compounds can be computationally "docked" into the binding site to predict their binding affinity and orientation. This allows for the screening of vast virtual libraries to find novel scaffolds that fit the target's active site.

These in silico methods enable the efficient expansion of initial hits and can identify entirely new chemical scaffolds ("scaffold hopping") that maintain the necessary pharmacophoric features for biological activity but possess different core structures. nih.gov This strategy helps in overcoming potential issues with the original scaffold, such as poor pharmacokinetic properties or synthetic intractability.

Predictive Modeling for Optimization of Biological Properties and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are powerful tools for optimizing lead compounds.

For imidazo[4,5-b]pyridine derivatives, several 3D-QSAR studies have been conducted to guide the design of potent kinase inhibitors. nih.govmdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These models analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a set of aligned molecules.

A 3D-QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors yielded robust models with high predictive power. nih.gov The CoMFA and CoMSIA models demonstrated good internal and external validation statistics, indicating their reliability for predicting the activity of new compounds. nih.govcncb.ac.cn The contour maps generated from these models provide a visual guide for analogue design, indicating regions where certain properties are favorable or unfavorable for activity. For example, a map might show that bulky, electropositive substituents are favored in one region of the molecule, while hydrogen bond donors are preferred in another. nih.gov By using these predictive models, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity, saving significant time and resources. mdpi.comresearchgate.net

Table 2: Statistical Validation of 3D-QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors

Model q² (or r_cv²) r²_pred (External Validation) Reference
CoMFA 0.774 0.975 0.933 nih.gov
CoMSIA 0.800 0.977 0.959 nih.gov
HQSAR 0.892 0.948 0.814 mdpi.com
TopomerCoMFA 0.905 0.971 0.855 mdpi.com

q² (or r_cv²): Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for the external test set.

Advanced Analytical and Spectroscopic Techniques in Research on 1h Imidazo 4,5 B Pyridine 2 Propanol

Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatography is an indispensable tool for separating 1H-Imidazo[4,5-b]pyridine-2-propanol from reaction mixtures, identifying impurities, and resolving its stereoisomers. The selection of a specific chromatographic technique is dictated by the analytical objective, whether it be routine purity checks, removal of trace impurities, or the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) serves as the primary workhorse for both the analytical quantification and preparative isolation of this compound. teledynelabs.com Its versatility allows for the separation of the main compound from starting materials, byproducts, and degradation products.

For analytical purposes, reversed-phase HPLC is typically the method of choice. A C18 stationary phase provides excellent resolving power for the relatively polar imidazopyridine core. An exemplary method for the parent compound, 1H-Imidazo[4,5-b]pyridine, utilizes a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes by suppressing the ionization of the basic nitrogen atoms in the heterocyclic ring. sielc.com Formic acid is preferred when the HPLC system is coupled to a mass spectrometer. sielc.com

Preparative HPLC operates on the same principles but employs larger columns and higher flow rates to isolate substantial quantities of the compound for further research. warwick.ac.uk By overloading a column developed at an analytical scale, multi-milligram to gram quantities of this compound can be purified to greater than 99% purity. teledynelabs.commicrocombichem.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min20% to 80% B over 20 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL1-5 mL
Purpose Purity check, reaction monitoringIsolation and purification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a synthesized batch. cdc.gov These impurities often include residual solvents (e.g., ethanol, isopropanol, dimethylformamide), unreacted starting materials, or volatile byproducts from the synthesis. mdpi.comgoogle.com

In a typical GC-MS analysis, the sample is dissolved in a suitable solvent and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the capillary column, often a 5%-phenyl-methylpolysiloxane column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that allows for positive identification. nih.govnih.gov Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits for specific target impurities. mdpi.com

Table 2: Potential Volatile Impurities in this compound Synthesis and their GC-MS Signatures

Potential ImpurityRationale for PresenceTypical Mass Fragments (m/z)
Pyridine (B92270) Starting material degradation79, 52, 51
2,3-Diaminopyridine (B105623) Unreacted starting material109, 82, 55
Isopropanol Reaction or crystallization solvent45, 43, 27
Dimethylformamide (DMF) Reaction solvent73, 44, 29

Chiral Chromatography for Enantiomeric Purity Determination and Separation

The propan-2-ol substituent at the 2-position of the imidazo[4,5-b]pyridine ring creates a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-1H-Imidazo[4,5-b]pyridine-2-propanol. As enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial. Chiral chromatography is the definitive method for this purpose. jiangnan.edu.cn

This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including those with alcohol functional groups. mdpi.com Both HPLC and Supercritical Fluid Chromatography (SFC) can be employed for chiral separations, with SFC often providing faster and more efficient separations. nih.gov

Developing a chiral separation method involves screening various CSPs and mobile phase systems (normal phase, polar organic, or reversed-phase) to find the optimal conditions for baseline resolution of the enantiomers. mdpi.com Once an analytical method is established, it can be scaled up to preparative chiral chromatography to isolate single enantiomers in high purity. microcombichem.com

Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Instrument HPLC with UV Detector
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 280 nm
Expected Outcome Baseline separation of (R)- and (S)-enantiomers

Hyphenated Techniques for Complex Mixture Analysis and Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a novel compound like this compound, these methods are essential for identifying metabolites in complex biological samples and for unambiguous structural confirmation.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Identification in Biological Matrices (Research Context)

In a research context, understanding the metabolic fate of a new compound is critical. LC-MS/MS is the premier tool for identifying metabolites in complex biological matrices such as plasma, urine, or liver microsome incubates. researchgate.netmdpi.com The LC component separates the parent compound from its various metabolites, while the tandem mass spectrometer provides structural information.

Following incubation of this compound with a metabolic system (e.g., human liver microsomes), the sample is analyzed by LC-MS/MS. The mass spectrometer is typically operated in a data-dependent acquisition mode. A full scan survey identifies the molecular ions of potential metabolites, which are often formed through common biotransformations like oxidation, N-dealkylation, or glucuronidation. acs.orgnih.gov The instrument then automatically selects these ions for fragmentation (MS/MS), providing structural clues based on the fragmentation pattern. For instance, the addition of 16 Da (oxygen) would suggest hydroxylation on the aromatic rings, while an addition of 176 Da would indicate the formation of a glucuronide conjugate. nih.gov

Table 4: Plausible Metabolites of this compound and their Detection by LC-MS

Metabolic ReactionMass Shift (Da)Expected Metabolite Structure
Parent Compound +0This compound
Aromatic Hydroxylation +16Hydroxy-1H-imidazo[4,5-b]pyridine-2-propanol
Oxidation of Propanol (B110389) -21H-Imidazo[4,5-b]pyridine-2-propanone
N-Glucuronidation +176Glucuronide conjugate on imidazole (B134444) or pyridine N
O-Glucuronidation +176Glucuronide conjugate on the propanol hydroxyl group

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) Coupling for Comprehensive Structural Elucidation

While LC-MS/MS is powerful for identifying known structures in complex mixtures, the definitive structural elucidation of a novel compound or an unknown impurity often requires the combined, complementary data from both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.commdpi.com NMR provides detailed information about the carbon-hydrogen framework, connectivity through bonds, and stereochemistry, while MS provides the accurate molecular weight and elemental composition (via high-resolution MS) and fragmentation data that reveals key structural motifs. uctm.edu

Hyphenated NMR-MS systems allow for the acquisition of both MS and NMR data from the same analyte peak eluting from an LC column. This is particularly valuable for analyzing impure samples or complex reaction mixtures where isolating each component for offline analysis would be impractical. The MS data confirms the molecular weight of the component under a specific NMR peak, ensuring that the NMR spectrum is interpreted for the correct compound. This dual detection is invaluable for differentiating between isomers (structural or stereo-), which may have identical mass spectra but will produce distinct NMR spectra. mdpi.com

Future Research Perspectives and Emerging Applications for 1h Imidazo 4,5 B Pyridine 2 Propanol

Exploration of Novel Synthetic Methodologies

The development of efficient, scalable, and sustainable synthetic routes is paramount for the widespread application of any chemical entity. e3s-conferences.org For 1H-Imidazo[4,5-b]pyridine-2-propanol, future research will likely focus on moving beyond traditional batch synthesis towards more advanced and controlled manufacturing processes.

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over conventional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for automation and scalability. The application of flow chemistry to the synthesis of imidazopyridine derivatives is a promising area of future research. acs.org

Key areas for exploration in the continuous synthesis of this compound include:

Miniaturized Reaction Systems: Utilizing microreactors can lead to precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. This can lead to cleaner reactions with fewer byproducts.

Telescoped Reactions: Multiple synthetic steps can be performed sequentially in a continuous flow setup without the need for isolating intermediates. This "telescoping" of reactions can significantly reduce production time and waste.

In-line Purification and Analysis: Integrating purification techniques (e.g., solid-phase extraction, crystallization) and analytical tools (e.g., HPLC, NMR) directly into the flow system allows for real-time monitoring and quality control, ensuring a consistent and high-purity product.

ParameterBatch SynthesisFlow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over reaction parameters.
Safety Handling large quantities of reagents can be hazardous.Smaller reaction volumes enhance safety.
Scalability Scaling up can be challenging and may require re-optimization.Scalability is achieved by running the system for longer periods.
Efficiency Often involves multiple manual handling and purification steps.Potential for automated, continuous production with in-line purification.
Reproducibility Can be subject to batch-to-batch variability.High reproducibility due to consistent reaction conditions.

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds.

Future research in this area could focus on:

Enzyme Screening: Identifying and screening for enzymes (e.g., ketoreductases, lipases) that can stereoselectively reduce a ketone precursor to the desired alcohol enantiomer of this compound.

Directed Evolution and Enzyme Engineering: Modifying the structure of promising enzymes through techniques like directed evolution to enhance their activity, selectivity, and stability under process conditions.

Immobilization of Biocatalysts: Immobilizing enzymes on solid supports can improve their reusability and facilitate their integration into continuous flow processes, combining the advantages of both biocatalysis and flow chemistry.

Advanced Computational Approaches and Artificial Intelligence in Chemical Research

The integration of computational tools, particularly artificial intelligence (AI) and machine learning (ML), is revolutionizing the field of chemical research and drug discovery. frontiersin.orgjocpr.com These approaches can accelerate the design-make-test-analyze cycle, leading to the faster identification of novel and improved therapeutic agents.

Machine learning algorithms can be trained on large datasets of chemical structures and their associated properties to build predictive models. mdpi.com For this compound, AI and ML can be leveraged for:

De Novo Drug Design: Generative models can design novel imidazopyridine derivatives with desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can predict the biological activity of new derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds can help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Computational ApproachApplication in this compound ResearchPotential Outcome
Machine Learning Predicting biological activity and ADMET properties of novel derivatives.Faster identification of promising drug candidates with improved properties.
Generative Models Designing new imidazopyridine scaffolds with optimized characteristics.Expansion of the chemical space around the core molecule.
Molecular Docking Simulating the binding of derivatives to their biological targets.Understanding the molecular basis of activity and guiding lead optimization.
Molecular Dynamics Simulating the dynamic behavior of the compound and its target.Insights into binding stability and conformational changes.

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with biological targets at an atomic level. nih.gov However, conventional MD simulations are often limited by the timescale they can access. Enhanced sampling techniques can overcome these limitations, allowing for a more thorough exploration of the conformational landscape. arxiv.orgdntb.gov.ua

For this compound, enhanced sampling methods such as metadynamics and replica-exchange MD can be used to: nih.gov

Predict Binding Free Energies: Accurately calculate the binding affinity of the compound and its derivatives to their biological targets, providing a quantitative measure of their potency.

Elucidate Binding and Unbinding Pathways: Understand the detailed mechanism by which the molecule binds to and dissociates from its target, which can provide insights for designing drugs with improved kinetic properties.

Characterize Conformational Changes: Investigate how the binding of the compound affects the structure and dynamics of its biological target, which can be crucial for understanding its mechanism of action.

Expansion of Biological Target Space and Therapeutic Modalities (Pre-clinical Focus)

The imidazopyridine scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. e3s-conferences.orgnih.gov While the primary applications of this compound may be established, future pre-clinical research will likely explore its potential against a broader range of biological targets and in novel therapeutic modalities.

The imidazo[4,5-b]pyridine core is a known "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. mdpi.com This versatility suggests that derivatives of this compound could be investigated for a range of therapeutic applications, including:

Phenotypic Screening for Unbiased Target Discovery

Phenotypic screening is a powerful approach in drug discovery that identifies substances inducing a desired change in a cell or organism's phenotype, without preconceived notions of the molecular target. This unbiased method is particularly valuable for discovering first-in-class therapies.

Derivatives of the broader imidazo[1,2-a]pyridine (B132010) class have been successfully identified through phenotypic screens as agents capable of inducing differentiation in acute myeloid leukaemia (AML) cell lines, irrespective of their mutational status. nih.gov This highlights the potential of the imidazopyridine scaffold to modulate complex cellular pathways. For this compound, the propanol (B110389) group offers a distinct advantage by enhancing aqueous solubility and providing a key site for hydrogen bonding interactions. These properties could influence its cellular uptake and interaction with unknown biological targets, making it a candidate for inclusion in screening libraries aimed at identifying novel therapeutic agents.

Table 1: Conceptual Framework for Phenotypic Screening

Screening Stage Objective Relevance of this compound
Library Design Assemble a diverse set of chemical compounds. The imidazopyridine core provides a proven bioactive scaffold, while the propanol side chain offers unique physicochemical properties.
Assay Development Create a cell-based or organism-based model that reflects a disease state. The compound could be tested in assays for cancer, neurodegeneration, or infectious diseases where imidazopyridine derivatives have shown activity. mdpi.comnih.govnih.gov
High-Throughput Screening Rapidly test the entire library for desired phenotypic changes. Improved solubility from the propanol group may facilitate automated handling and consistent results in aqueous assay media.
Hit Confirmation & Target ID Validate active compounds ("hits") and identify their molecular targets. Active hits based on this scaffold would prompt further investigation using chemoproteomic techniques to deconvolve the mechanism of action.

Multi-Target Ligand Design and Polypharmacology Approaches

Polypharmacology, the design of single chemical entities that act on multiple biological targets, is an emerging paradigm for treating complex multifactorial diseases like cancer and neurodegenerative disorders. springernature.com The 1H-imidazo[4,5-b]pyridine scaffold is well-suited for this approach, as its derivatives have been shown to inhibit multiple targets. For instance, different compounds from this class have been developed as dual inhibitors of Angiotensin II type 1 receptors and PPARγ, or as inhibitors of multiple Aurora kinases. nih.govnih.gov

The structure of this compound offers a foundation for creating multi-target ligands. The core scaffold can be tailored to interact with a primary target, such as a kinase active site, while the terminal hydroxyl group of the propanol side chain serves as a versatile chemical handle. This handle can be functionalized with other pharmacophores designed to interact with a secondary target, enabling the development of a single molecule with a precisely defined, dual-action profile.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by engaging a specific protein target. The development of such probes requires a scaffold that can be readily modified without losing its binding affinity.

Development of Affinity Probes for Proteome-Wide Studies

Affinity probes are invaluable tools in chemical proteomics for identifying the protein targets of a bioactive compound. These probes typically consist of the core binding molecule, a linker, and a reporter tag (e.g., biotin) for enrichment and identification.

The this compound molecule is an ideal starting point for creating such probes. The terminal hydroxyl group provides a convenient and specific point for attaching a linker and a subsequent reporter tag. This modification would allow researchers to use the probe to "pull down" its binding partners from cell lysates, which can then be identified using mass spectrometry. This approach, known as activity-based protein profiling (ABPP), is a powerful method for target deconvolution and off-target profiling. nih.gov

Application in Optogenetics or Photoaffinity Labeling Research

Photoaffinity labeling is a technique used to map direct binding interactions within a proteome. It involves a chemical probe equipped with a photo-reactive group (e.g., a diazirine or benzophenone) that, upon UV light activation, forms a covalent bond with its target protein.

The propanol side chain of this compound can be readily functionalized to incorporate such a photo-reactive moiety. A resulting probe could be introduced into living cells, where it would bind to its target(s). Subsequent exposure to UV light would permanently crosslink the probe to its binding partners, allowing for their stringent purification and identification. This method provides high-confidence identification of direct targets in a physiological context and has been used to map the interactions of diverse small molecules. chemrxiv.org

Potential in Materials Science or Analytical Chemistry Applications (Non-biological Focus)

Beyond its biological potential, the chemical structure of this compound suggests utility in materials science and analytical chemistry.

Use as a Component in Functional Polymers, Ligands for Metal Complexes, or Sensors

The imidazopyridine core, with its nitrogen-containing heterocyclic system, is known to coordinate with metal ions. mdpi.com This property makes this compound a potential ligand for creating novel metal complexes with interesting catalytic, photophysical, or magnetic properties.

Furthermore, the hydroxyl group on the propanol side chain can act as a monomer initiation site for polymerization reactions. This could allow for the incorporation of the imidazopyridine unit into functional polymers, potentially imbuing them with properties such as corrosion inhibition, as has been demonstrated for other imidazo[4,5-b]pyridine derivatives. najah.edu

Finally, the scaffold could be developed into chemical sensors. By functionalizing the core or the side chain, molecules can be designed to exhibit a change in fluorescence or color upon binding to a specific analyte, such as a metal ion. rsc.org The inherent photophysical properties of similar imidazopyridine scaffolds make this a promising avenue for creating novel analytical tools. mdpi.com

Table 2: Potential Non-Biological Applications

Application Area Relevant Structural Feature Potential Function
Metal Complexes Nitrogen atoms in the imidazopyridine ring system. Acts as a bidentate or monodentate ligand for transition metals, forming complexes for catalysis or materials. mdpi.com
Functional Polymers Terminal hydroxyl group of the propanol side chain. Serves as an attachment point or initiator for polymerization, creating materials with tailored properties like corrosion resistance. najah.edu
Chemical Sensors The conjugated imidazopyridine scaffold. Can be modified to create a fluorophore that responds to the presence of specific ions or molecules. rsc.org

Role as a Standard or Reagent in Advanced Analytical Methods

There is no available scientific literature or documentation to support the use of This compound as a standard or reagent in any advanced analytical methods.

Identification of Knowledge Gaps and Unexplored Avenues in this compound Research

The primary knowledge gap is the absence of any dedicated research on This compound . All aspects, from its synthesis and characterization to its potential properties and applications, remain unexplored in the scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Imidazo[4,5-b]pyridine-2-propanol, and how do reaction conditions influence yield and purity?

  • Methodology : The core imidazo[4,5-b]pyridine structure is typically synthesized via cyclization of 2,3-diaminopyridine with formylating agents (e.g., formic acid or formamide under acidic conditions). For the propanol derivative, subsequent functionalization involves introducing the propanol moiety through nucleophilic substitution or reduction of a carbonyl intermediate. Key parameters include temperature (80–120°C), solvent choice (e.g., acetic acid for cyclization), and catalyst optimization (e.g., HCl for protonation). Purity is monitored via HPLC and NMR .

Q. How can structural characterization techniques validate the identity and purity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the imidazo[4,5-b]pyridine scaffold and propanol sidechain. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and hydroxyl protons (δ 1.5–2.5 ppm, broad) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for verifying fused bicyclic systems (e.g., C–N bond lengths ~1.32–1.38 Å) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 192.1) .

Q. What preliminary biological activities have been reported for imidazo[4,5-b]pyridine derivatives, and how are these assays designed?

  • Methodology :

  • Anticancer Screening : MTT assays using cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM. Derivatives with hydroxyl groups show IC50_{50} values <10 µM due to enhanced membrane permeability .
  • Antitubercular Activity : Microplate Alamar Blue assays against M. tuberculosis H37Rv, with MIC values <6.25 µg/mL for analogs with electron-withdrawing substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for imidazo[4,5-b]pyridine derivatives?

  • Methodology :

  • Comparative Analysis : Tabulate substituent effects (Table 1). For example, hydroxyl groups enhance solubility but reduce lipophilicity, requiring balance for optimal bioavailability .

  • Data Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4, 37°C) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

    Table 1 : Key Structural Modifications and Biological Outcomes

    DerivativeSubstituentActivity (IC50_{50})
    This compound-CH2_2CH2_2OH8.2 µM (MCF-7)
    6-Nitro analog-NO2_212.4 µM (HeLa)
    3-Chloro analog-Cl5.1 µM (H37Rv)

Q. What computational strategies enhance the design of imidazo[4,5-b]pyridine derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts electron density maps to optimize H-bonding with biological targets (e.g., tubulin’s colchicine site) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess stability of propanol derivatives in hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME estimate logP (target: 1–3) and aqueous solubility (>50 µM) for lead optimization .

Q. How can researchers address solubility challenges in imidazo[4,5-b]pyridine-2-propanol without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Esterify the hydroxyl group (e.g., acetyl or phosphate prodrugs) to enhance solubility, with enzymatic cleavage in vivo .
  • Co-crystallization : Use co-formers like succinic acid to improve dissolution rates (patent data suggests 2.5-fold increase) .

Q. What experimental and computational methods validate reaction mechanisms for novel synthetic pathways?

  • Methodology :

  • Isotopic Labeling : 15^{15}N-labeled 2,3-diaminopyridine tracks cyclization steps via 15^{15}N NMR .
  • Reaction Path Search : Combine DFT calculations (e.g., Gaussian 16) with experimental kinetics to identify rate-limiting steps (e.g., formamide dehydration) .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate HPLC purity data with LC-MS to rule out degradation products .
  • High-Throughput Screening (HTS) : Use fragment-based libraries to identify synergistic combinations (e.g., propanol derivatives + kinase inhibitors) .
  • Process Optimization : Apply Design of Experiments (DoE) to multivariate parameters (e.g., solvent ratio, catalyst loading) for reproducibility .

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